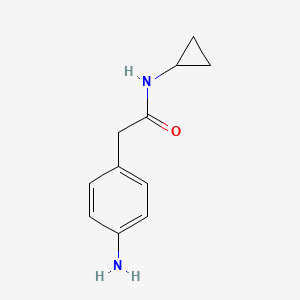![molecular formula C11H12F3N3O B1284578 4-[2-Amino-4-(trifluorometil)fenil]piperazin-2-ona CAS No. 882672-41-5](/img/structure/B1284578.png)
4-[2-Amino-4-(trifluorometil)fenil]piperazin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one is a useful research compound. Its molecular formula is C11H12F3N3O and its molecular weight is 259.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal: Posibles aplicaciones terapéuticas
“4-[2-Amino-4-(trifluorometil)fenil]piperazin-2-ona” muestra promesa en química medicinal debido a su similitud estructural con compuestos que exhiben una gama de actividades biológicas. Su estructura central podría potencialmente modificarse para desarrollar nuevos agentes terapéuticos con propiedades antivirales, antiinflamatorias o anticancerígenas .
Farmacología: Desarrollo y síntesis de fármacos
En farmacología, este compuesto podría servir como intermedio en la síntesis de moléculas más complejas. Su grupo trifluorometil podría aprovecharse para aumentar la estabilidad metabólica de los posibles productos farmacéuticos, convirtiéndolo en un activo valioso en el diseño y desarrollo de fármacos .
Bioquímica: Estudios de inhibición enzimática
La capacidad del compuesto para interactuar con diversas enzimas podría explorarse en bioquímica para estudios de inhibición enzimática. Esto podría llevar al descubrimiento de nuevos inhibidores que pueden regular las vías biológicas y tratar enfermedades relacionadas con la disfunción enzimática .
Neurociencia: Investigación neurofarmacológica
Debido a su porción piperazina, “this compound” puede ser útil en la investigación neurofarmacológica. Los derivados de piperazina son conocidos por interactuar con los receptores de neurotransmisores, lo que podría ser beneficioso para estudiar trastornos neurológicos y desarrollar tratamientos .
Ciencia de materiales: Síntesis de materiales avanzados
El compuesto podría utilizarse en ciencia de materiales para crear nuevos materiales con propiedades específicas. Por ejemplo, su incorporación en polímeros podría dar como resultado materiales con características eléctricas o mecánicas únicas, útiles en diversas aplicaciones de alta tecnología .
Ingeniería química: Optimización de procesos
En ingeniería química, este compuesto podría utilizarse para optimizar los procesos químicos. Sus propiedades únicas podrían mejorar la eficiencia de las reacciones de síntesis o ayudar en el desarrollo de nuevos sistemas catalíticos, mejorando los métodos de producción .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit the Werner (WRN) helicase, which is involved in DNA repair .
Biochemical Pathways
For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit the Werner (WRN) helicase, affecting the DNA damage response (DDR) pathway .
Result of Action
For instance, some N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to exhibit excellent inhibitory activity against different cancer cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
Análisis Bioquímico
Biochemical Properties
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall metabolic flux .
Cellular Effects
The effects of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins or nucleic acids, and modulate their activity. This compound may act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction, or as an activator, enhancing the enzyme’s activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. This compound has been observed to exhibit stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites, thereby affecting the overall metabolic balance within cells . Additionally, it may interact with key enzymes in metabolic pathways, altering their activity and impacting the flow of metabolites through these pathways.
Transport and Distribution
The transport and distribution of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also affect its overall activity and function.
Subcellular Localization
The subcellular localization of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)7-1-2-9(8(15)5-7)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYHDPGKQQVCEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)












